molecular formula C19H19N3O3S2 B2675415 N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-30-6

N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2675415
CAS No.: 864917-30-6
M. Wt: 401.5
InChI Key: KGCBKKUMHFZEDJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Researchers have synthesized various thiadiazole derivatives, including compounds structurally related to N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, employing methods that involve condensation reactions catalyzed by carbodiimide, showcasing the compound's synthetic accessibility and the potential for chemical modification to explore a range of biological activities (Yu et al., 2014).

Anticancer Potential

A significant area of research involving thiadiazole derivatives focuses on their anticancer activity. Studies demonstrate that thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines, suggesting the potential of this compound analogs as anticancer agents. For instance, certain derivatives have shown powerful cytotoxic results against breast cancer cells, underscoring the importance of thiadiazole motifs in the design of new anticancer drugs (Abu-Melha, 2021; Çevik et al., 2020).

Molecular Structure and Interactions

The molecular structure and intermolecular interactions of related thiadiazole compounds have been elucidated through crystallography, providing insights into the structural basis of their biological activity. These studies contribute to the understanding of how modifications in the thiadiazole framework influence the compound's properties and interactions, which is crucial for rational drug design (Boechat et al., 2011).

Biological Activities Beyond Anticancer Effects

Research on thiadiazole derivatives extends beyond anticancer activity, exploring other biological properties such as antibacterial and anti-inflammatory effects. This broad range of activities highlights the versatility of thiadiazole-based compounds in medicinal chemistry and their potential for development into therapeutic agents targeting various diseases (Tamer & Qassir, 2019; Shukla et al., 2012).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-12-4-6-13(7-5-12)18-21-19(27-22-18)26-11-17(23)20-14-8-9-15(24-2)16(10-14)25-3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCBKKUMHFZEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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